molecular formula C14H11ClO3 B1308758 4-(Benzyloxy)-2-chlorobenzoic acid CAS No. 75835-35-7

4-(Benzyloxy)-2-chlorobenzoic acid

Cat. No. B1308758
CAS RN: 75835-35-7
M. Wt: 262.69 g/mol
InChI Key: NLSYAGPPJSQRGM-UHFFFAOYSA-N
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Patent
US07658979B2

Procedure details

17.7 g (60.9 mmol) of 4-benzyloxy-2-chloro-benzoic acid ethyl ester and 4.87 g (122 mmol) of sodium hydroxide were added to a mixed solvent consisting of 180 mL of methanol and 18 mL of water followed by refluxing for 6 hours. After cooling, concentrated hydrochloric acid was added to bring to a pH of 5 followed by filtering out the precipitate. The precipitate was washed with water and dried to obtain 8.5 g of a white solid.
Name
4-benzyloxy-2-chloro-benzoic acid ethyl ester
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1[Cl:19])C.[OH-].[Na+].CO.Cl>O>[CH2:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:20])=[O:3])=[C:6]([Cl:19])[CH:7]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-benzyloxy-2-chloro-benzoic acid ethyl ester
Quantity
17.7 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)OCC1=CC=CC=C1)Cl)=O
Name
Quantity
4.87 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
by filtering out the precipitate
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.